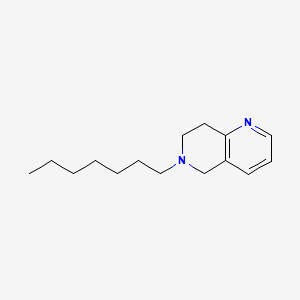![molecular formula C21H16O5 B14451701 Benzyl 2-[(phenoxycarbonyl)oxy]benzoate CAS No. 78899-24-8](/img/structure/B14451701.png)
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with benzyl alcohol and phenol. This compound is known for its applications in various fields, including pharmaceuticals, perfumery, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate can be synthesized through several methods. One common method involves the esterification of benzoic acid with benzyl alcohol and phenol in the presence of a catalyst. The reaction typically requires an acidic or basic catalyst to proceed efficiently. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity. Industrial methods may use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The benzyl and phenoxycarbonyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
Oxidation: Benzoic acid and its derivatives.
Reduction: Benzyl alcohol and phenol.
Substitution: Various substituted benzyl and phenoxycarbonyl compounds.
Applications De Recherche Scientifique
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its use in pharmaceutical formulations, particularly in topical treatments.
Industry: Utilized as a plasticizer, solvent, and fixative in the production of plastics, perfumes, and other industrial products
Mécanisme D'action
The mechanism of action of Benzyl 2-[(phenoxycarbonyl)oxy]benzoate involves its interaction with biological targets. It exerts toxic effects on the nervous system of parasites, leading to their death. The compound is also toxic to mite ova, although the exact mechanism is not fully understood . In vitro studies have shown that it can kill mites within minutes by disrupting their nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used in similar applications.
Phenyl benzoate: An ester of benzoic acid and phenol, with similar chemical properties.
Benzyl salicylate: An ester of salicylic acid and benzyl alcohol, used in perfumery and cosmetics.
Uniqueness
Benzyl 2-[(phenoxycarbonyl)oxy]benzoate is unique due to its specific ester structure, which combines the properties of both benzyl and phenoxycarbonyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
78899-24-8 |
|---|---|
Formule moléculaire |
C21H16O5 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
benzyl 2-phenoxycarbonyloxybenzoate |
InChI |
InChI=1S/C21H16O5/c22-20(24-15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)26-21(23)25-17-11-5-2-6-12-17/h1-14H,15H2 |
Clé InChI |
DUMRFSPPHNOHFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
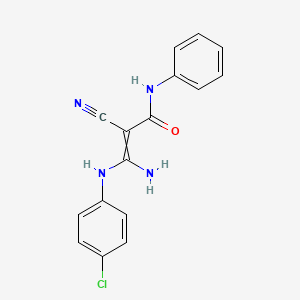
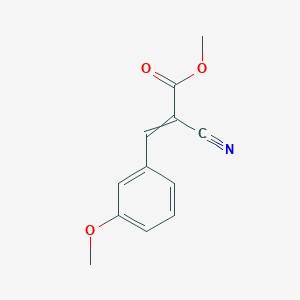
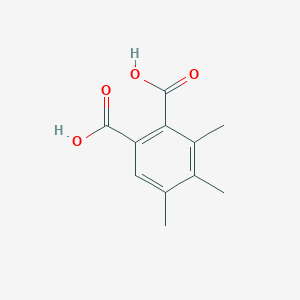
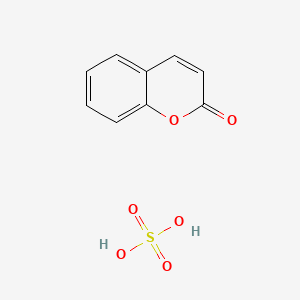
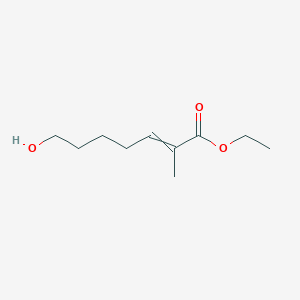

![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
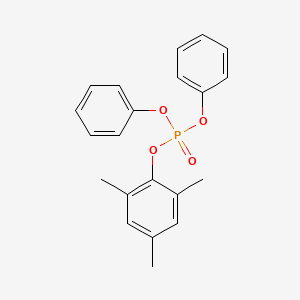
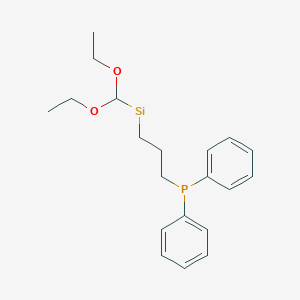
![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)

